molecular formula C10H28N2O2Si3 B14311074 Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate CAS No. 117952-44-0

Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate

Katalognummer: B14311074
CAS-Nummer: 117952-44-0
Molekulargewicht: 292.60 g/mol
InChI-Schlüssel: QCHLZALYSPHHKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is a compound that features multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a hydrazine core, which is often used in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with trimethylsilyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, hydrazine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular pathways involved depend on the specific application and conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is unique due to its combination of trimethylsilyl groups and a hydrazine core. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

117952-44-0

Molekularformel

C10H28N2O2Si3

Molekulargewicht

292.60 g/mol

IUPAC-Name

trimethylsilyl N-trimethylsilyl-N-(trimethylsilylamino)carbamate

InChI

InChI=1S/C10H28N2O2Si3/c1-15(2,3)11-12(16(4,5)6)10(13)14-17(7,8)9/h11H,1-9H3

InChI-Schlüssel

QCHLZALYSPHHKE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)NN(C(=O)O[Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.